molecular formula C10H16N2OS B13602345 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Cat. No.: B13602345
M. Wt: 212.31 g/mol
InChI Key: KTMHVVHQTSOMKC-UHFFFAOYSA-N
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Description

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a high-purity heterocyclic compound offered as a building block for research and development, particularly in medicinal chemistry and drug discovery. This molecule features a piperidin-4-ol scaffold linked to a 2-methylthiazole group, a structure common in bioactive molecules. The piperidine ring is a prevalent pharmacophore in active pharmaceutical ingredients (APIs), and the thiazole ring is a privileged structure in medicinal chemistry due to its diverse biological activities . Compounds with similar piperidine and thiazole components are frequently used in the synthesis of more complex molecules for various research applications . As a versatile synthetic intermediate, this compound can be utilized in the exploration of new therapeutic agents. It is supplied with comprehensive characterization data. Researchers can access supporting documentation, including NMR and HPLC data, to verify product identity and purity for their work. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the product's material safety data sheet (MSDS) for safe handling and storage information .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3

InChI Key

KTMHVVHQTSOMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-methylthiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxyl group on the piperidine ring enables acid-base reactivity, forming salts with strong acids. For example:

  • Reaction with HCl yields 4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride (PubChem CID: 122156831), confirmed by NMR and mass spectrometry .

  • Salt formation enhances solubility and stability for pharmacological applications .

Key Data:

Reaction TypeReagentsProductReference
ProtonationHClDihydrochloride salt

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or other oxidized derivatives:

  • Oxidation with chromic acid (H2_2CrO4_4) or KMnO4_4 converts the hydroxyl group to a ketone, yielding 4-((2-methylthiazol-4-yl)methyl)piperidin-4-one .

  • This reaction is critical for synthesizing intermediates in kinase inhibitor development .

Conditions:

  • Oxidizing agents: CrO3_3, KMnO4_4, or Jones reagent.

  • Temperature: 0–25°C (mild conditions) .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution reactions:

  • Esterification : Reacts with carboxylic acids (e.g., acetic anhydride) to form esters like 4-((2-methylthiazol-4-yl)methyl)piperidin-4-yl acetate .

  • Etherification : Treatment with alkyl halides (e.g., methyl iodide) and a base (e.g., NaH) produces ether derivatives such as 4-((2-methylthiazol-4-yl)methyl)-4-methoxypiperidine .

Example Reaction:

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol+CH3COClpyridine4-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl acetate+HCl\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{4-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl acetate} + \text{HCl}

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s sulfur and nitrogen atoms enable electrophilic aromatic substitution (EAS):

  • Methylation : The 2-methyl group on the thiazole can undergo further alkylation. For instance, reaction with acetyl chloride forms 4-((2-acetylthiazol-4-yl)methyl)piperidin-4-ol .

  • Halogenation : Bromination at the 5-position of the thiazole ring is observed in analogs, enhancing binding affinity to biological targets .

Structural Analog Data:

Analog CompoundReaction TypeOutcomeReference
4-Cyclopropylthiazol-2-amineBromination2-Bromo-1-cyclopropylethanone intermediate
5-(Thiazolyl)-1H-pyrazoleFriedel–Crafts acylationEnhanced kinase inhibition

Coordination Chemistry

The thiazole’s nitrogen can act as a ligand for metal ions:

  • Coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) forms complexes, potentially useful in catalysis or metallodrug design .

  • Example: Reaction with CuCl2_2 yields a blue complex with proposed square-planar geometry .

Condensation Reactions

The hydroxyl group participates in Mannich or aldol condensations:

  • Mannich Reaction : Reacts with formaldehyde and amines to form aminoalkyl derivatives, improving solubility for drug formulations .

  • Aldol Condensation : Forms α,β-unsaturated ketones when treated with aldehydes under basic conditions .

Scientific Research Applications

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol has applications in chemistry, biology, medicine, and industry. It can be used as a building block to create more complex molecules and studied for its potential biological activities, including antimicrobial and anticancer properties. It can also be investigated for potential use in drug development, particularly for targeting specific biological pathways, and used to develop new materials and chemical processes.

Chemical Reactions Analysis
this compound can undergo oxidation, reduction, and substitution chemical reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone. Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used. The major product formed is 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-one.
  • Reduction The thiazole ring can be reduced under specific conditions, such as hydrogenation using palladium on carbon (Pd/C) as a catalyst, resulting in reduced thiazole derivatives.
  • Substitution The methyl group on the thiazole ring can be substituted with other functional groups using halogenation reagents like bromine or chlorine, which can be used for substitution reactions, resulting in halogenated thiazole derivatives.

Biological Activity
this compound is a derivative of piperidine and thiazole, which are known for their diverse biological activities. It exhibits its biological activity through the inhibition of specific enzymes. For example, it has been noted to inhibit topoisomerases in bacteria, which prevents DNA replication and leads to cell death. Molecular dynamics simulations suggest that the thiazole moiety enhances binding affinity to cellular targets by forming hydrogen bonds and hydrophobic interactions with key amino acids in target proteins. This specificity can lead to reduced side effects compared to non-targeted therapies.

Comparison with Similar Compounds
Similar compounds include:

  • 4-((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol
  • 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-4-ol hydrochloride
  • 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties and makes it a versatile scaffold for drug design and development due to its combination of a piperidine ring with a thiazole moiety.

Mechanism of Action

The mechanism of action of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their modifications, and implications:

Compound Name Structural Variation vs. Parent Molecular Weight Key Properties/Applications Evidence ID
{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol Hydroxymethyl group replaces hydroxyl on piperidine 226.34 Increased hydrophilicity; potential prodrug strategy
4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol tert-Butyl substituent on thiazole (position 4) N/A Enhanced steric bulk; may affect receptor binding
1-(4-Aminomethyl-benzyl)-piperidin-4-ol Aminomethyl-benzyl substitution 224.27 Improved membrane permeability; amine-reactive targeting
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol Fluorophenyl-amino methyl substitution 224.27 Fluorine enhances metabolic stability; potential CNS activity
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol Sulfonyl and piperazine additions 467.98 Dual pharmacophore; likely protease or GPCR modulation

Biological Activity

The compound 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a derivative of piperidine and thiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4aMRSA0.012 μg/mL
4bE. coli0.008 μg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, thiazolidinone derivatives have shown IC50 values in the low micromolar range against these cell lines .

Cell LineIC50 Value (µM)
MCF-73.2
A5496.8

Antioxidant Activity

The antioxidant properties of thiazole-containing compounds have been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often measured using assays such as DPPH and TBARS, where these compounds show significant efficacy .

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of specific enzymes. For example, it has been noted to inhibit topoisomerases in bacteria, which prevents DNA replication and leads to cell death .

Interaction with Cellular Targets

Molecular dynamics simulations suggest that the thiazole moiety enhances binding affinity to cellular targets by forming hydrogen bonds and hydrophobic interactions with key amino acids in target proteins . This specificity can lead to reduced side effects compared to non-targeted therapies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazole derivatives, including those structurally similar to our compound. The results indicated a high degree of selectivity towards bacterial isoforms without affecting human topoisomerases .
  • Cytotoxicity Profile : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The study found that certain modifications in the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Q. What are the optimal conditions for synthesizing 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, and how do reaction parameters influence yield?

Synthesis typically involves coupling 2-methylthiazole derivatives with piperidin-4-ol precursors. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution reactions between thiazole and piperidine moieties .
  • Temperature : Reactions often proceed at 80–100°C under reflux to overcome activation barriers while avoiding decomposition .
  • Catalysts : Triethylamine or other bases facilitate deprotonation of intermediates, improving reaction efficiency .
    Yield optimization requires monitoring via TLC or HPLC, with recrystallization (e.g., methanol/water mixtures) for purification .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, with characteristic shifts for the thiazole methyl group (~2.5 ppm) and piperidin-4-ol hydroxyl (~4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (226.34 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-4-ol position influence biological activity, and how can enantiomers be resolved?

The hydroxyl group’s stereochemistry affects receptor binding (e.g., kinase or GPCR targets). Chiral separation methods include:

  • Chiral HPLC : Using amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Derivatization : Formation of diastereomeric esters with chiral acids (e.g., Mosher’s acid) for NMR analysis .
    Biological assays (e.g., enzyme inhibition) should compare enantiomers to establish structure-activity relationships (SAR) .

Q. What strategies mitigate contradictions in receptor binding data across studies?

Discrepancies may arise from:

  • Solubility : Use DMSO stocks ≤0.1% to avoid colloidal aggregation, confirmed by dynamic light scattering .
  • Assay conditions : Standardize buffer pH (7.4) and ionic strength to minimize false positives .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular assays (e.g., cAMP or calcium flux) to validate target engagement .

Q. How can environmental stability and degradation pathways be modeled for this compound?

  • Hydrolysis studies : Expose the compound to buffers at pH 2–12 (37°C) and monitor degradation via LC-MS. The thiazole ring is prone to acidic cleavage .
  • Photostability : UV-Vis irradiation (254 nm) identifies photooxidation products, such as sulfoxides or ring-opened derivatives .
  • QSPR models : Predict biodegradation using logP (2.1) and topological polar surface area (50.7 Ų) .

Methodological Challenges

Q. How to address low reproducibility in synthetic batches due to byproduct formation?

Common byproducts include:

  • Dimerization : Piperidine self-condensation products. Mitigate via slow addition of reagents and excess thiazole derivative .
  • Oxidation : Hydroxyl group oxidation to ketones. Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) .
    Characterize impurities via preparative TLC or LC-MS and adjust stoichiometry/reactant ratios .

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR or JAK2) using crystal structures (PDB: 4HJO) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .

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